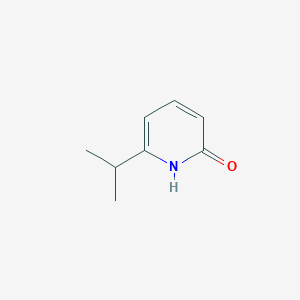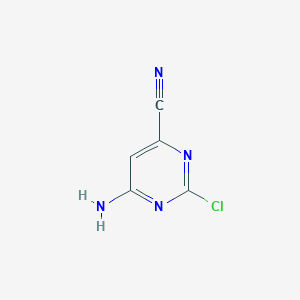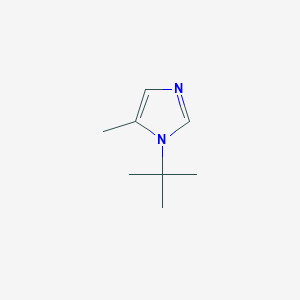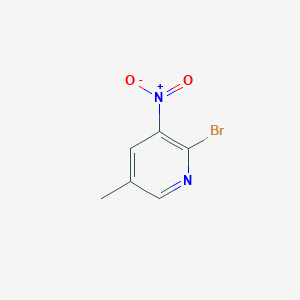![molecular formula C8H16N2 B1280166 {1-Azabicyclo[2.2.2]octan-3-yl}methanamine CAS No. 75936-99-1](/img/structure/B1280166.png)
{1-Azabicyclo[2.2.2]octan-3-yl}methanamine
Vue d'ensemble
Description
“{1-Azabicyclo[2.2.2]octan-3-yl}methanamine” is a chemical compound with the molecular formula C8H16N2 and a molecular weight of 140.23 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “{1-Azabicyclo[2.2.2]octan-3-yl}methanamine” is represented by the InChI code 1S/C8H16N2/c9-5-8-6-10-3-1-7(8)2-4-10/h7-8H,1-6,9H2 .Physical And Chemical Properties Analysis
“{1-Azabicyclo[2.2.2]octan-3-yl}methanamine” is a liquid at room temperature . The storage temperature is not specified .Applications De Recherche Scientifique
Synthesis of Tropane Alkaloids
The structure of “{1-Azabicyclo[2.2.2]octan-3-yl}methanamine” is pivotal in the synthesis of tropane alkaloids, which are a family of compounds with significant biological activities. The enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to tropane alkaloids, has garnered considerable research interest .
Safety and Hazards
The safety information for “{1-Azabicyclo[2.2.2]octan-3-yl}methanamine” includes several hazard statements: H302, H312, H315, H319, H332, H335 . These codes correspond to various hazards, including harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .
Mécanisme D'action
Target of Action
The primary targets of {1-Azabicyclo[22It is known that the compound is structurally related to the family of tropane alkaloids , which are known to interact with various targets in the nervous system.
Mode of Action
The exact mode of action of {1-Azabicyclo[2.2.2]octan-3-yl}methanamine is not well-documented. Given its structural similarity to tropane alkaloids, it may interact with its targets in a similar manner. Tropane alkaloids typically act as competitive antagonists at postganglionic muscarinic acetylcholine receptors in the parasympathetic nervous system .
Biochemical Pathways
The specific biochemical pathways affected by {1-Azabicyclo[22Tropane alkaloids, to which this compound is structurally related, are known to affect various biochemical pathways, particularly those involving neurotransmitter signaling .
Pharmacokinetics
Tropane alkaloids are generally well-absorbed, widely distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of {1-Azabicyclo[22Based on its structural similarity to tropane alkaloids, it may have similar effects, such as altering neurotransmitter signaling and potentially causing changes in mood, cognition, and motor control .
Propriétés
IUPAC Name |
1-azabicyclo[2.2.2]octan-3-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c9-5-8-6-10-3-1-7(8)2-4-10/h7-8H,1-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLSCFLSNWRVGLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70504085 | |
| Record name | 1-(1-Azabicyclo[2.2.2]octan-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70504085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{1-Azabicyclo[2.2.2]octan-3-yl}methanamine | |
CAS RN |
75936-99-1 | |
| Record name | 1-(1-Azabicyclo[2.2.2]octan-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70504085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | {1-azabicyclo[2.2.2]octan-3-yl}methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

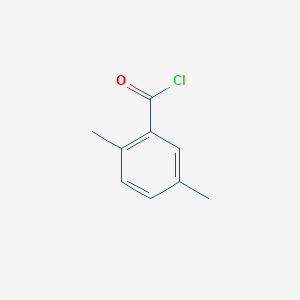
![(-)-Bis[(S)-1-phenylethyl]amine hydrochloride](/img/structure/B1280086.png)
